What is 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine?
What is 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine?
An In-Depth Technical Guide to 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine
Executive Summary
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine (CAS: 2879298-77-6) is a specialized, fluorinated seven-membered heterocyclic building block[1]. In contemporary medicinal chemistry, it occupies a dual role: it is a critical structural motif integrated into novel KRAS G12D/V modulators to optimize pharmacokinetic profiles[2], and it is a notoriously persistent elimination impurity encountered during the synthesis of gem-difluoroazepanes[3]. This whitepaper dissects its structural dynamics, mechanistic synthesis pathways, analytical profiling, and applications in targeted oncology drug development.
Physicochemical Profiling & Structural Dynamics
The incorporation of a vinylic fluorine atom into a partially saturated azepine ring fundamentally alters the molecule's physicochemical properties compared to its non-fluorinated analog.
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Conformational Locking: The seven-membered azepine ring is inherently flexible, often interconverting between chair, boat, and twist-boat conformations. The sp2 hybridization at C4 and C5, combined with the highly electronegative fluorine atom, restricts transannular flexibility and locks the ring into a more predictable pseudo-chair conformation.
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pKa Modulation: The strong inductive electron-withdrawing effect (-I effect) of the vinylic fluorine propagates through the sigma framework, significantly reducing the basicity (pKa) of the secondary amine at the N1 position. This is a critical design feature in drug discovery for enhancing membrane permeability and reducing hERG liability.
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Metabolic Stability: The vinylic fluorine acts as a metabolic shield, preventing cytochrome P450-mediated epoxidation of the double bond, a common metabolic vulnerability in non-fluorinated tetrahydroazepines.
Table 1: Core Physicochemical Properties [1]
| Property | Value |
| Chemical Name | 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine |
| CAS Registry Number | 2879298-77-6 |
| Molecular Formula | C6H10FN |
| Molecular Weight | 115.15 g/mol |
| Appearance | Colorless to pale yellow oil (free base) |
| Target Application | KRAS Modulator Scaffold, Pharmacophore |
Synthetic Methodologies & Mechanistic Pathways
The generation of 4-fluoro-2,3,6,7-tetrahydro-1H-azepine typically occurs via two distinct pathways: intentional de novo synthesis for drug scaffolding, or as a byproduct of deoxofluorination.
Pathway A: The Elimination Side-Reaction (Deoxofluorination)
When synthesizing 4,4-difluoroazepane from azepan-4-one using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, 4-fluoro-2,3,6,7-tetrahydro-1H-azepine frequently emerges as a primary impurity[3].
Causality of Elimination: The reaction proceeds via a fluorocarbocation intermediate. The seven-membered ring suffers from significant transannular strain (Prelog strain). To relieve this steric tension, the intermediate often undergoes an E1-type elimination—losing a proton from the adjacent C3 or C5 carbon—rather than accepting a second fluoride ion. This yields the monofluoro-alkene[3].
Caption: Mechanistic divergence during the deoxofluorination of azepan-4-one.
Pathway B: De Novo Synthesis via Ring-Closing Metathesis (RCM)
For intentional synthesis as a building block, a convergent approach is utilized. As outlined in recent pharmaceutical patents[2], the azepine core can be constructed by N-alkylation of a protected amine (e.g., 4-methylbenzenesulfonamide) with homoallylic halides (such as 4-bromobut-1-ene), followed by functionalization and Ring-Closing Metathesis (RCM) using Ruthenium-based Grubbs catalysts.
Application in Oncology Drug Discovery (KRAS Modulators)
Mutations in the KRAS gene (specifically G12D and G12V) are notorious drivers of pancreatic, colorectal, and non-small cell lung cancers. Historically deemed "undruggable," recent breakthroughs have utilized specialized heterocyclic scaffolds to target the Switch-II pocket of the KRAS protein[2].
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine is utilized as a highly specific building block in these modulators[2]. The secondary amine acts as an attachment point for Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr) onto a core pyrimidine or quinazoline scaffold. The fluorinated alkene portion projects into a hydrophobic sub-pocket of the KRAS protein, where the fluorine atom engages in multipolar interactions with the protein backbone, enhancing binding affinity while resisting oxidative degradation[2].
Caption: Integration of the fluorinated azepine building block into KRAS modulators.
Analytical Characterization
To ensure trustworthiness in synthetic workflows, rigorous analytical profiling is required to differentiate 4-fluoro-2,3,6,7-tetrahydro-1H-azepine from its gem-difluoro counterpart[3].
Table 2: Standard Analytical Markers [2][3]
| Analytical Method | Expected Observation / Signal | Diagnostic Value |
| LC-MS (ESI+) | m/z calculated for C6H10FN+H+ : 116.1. Found: ~116.3 | Confirms molecular mass[2]. |
| 1 H NMR (400 MHz) | Multiplet at ~5.2 - 5.5 ppm (1H) | Confirms the presence of the vinylic proton at C5, verifying elimination[3]. |
| 19 F NMR (376 MHz) | Single resonance (multiplet) around -100 to -110 ppm | Differentiates from gem-difluoro species (which typically appear around -90 to -100 ppm as complex multiplets)[3]. |
Experimental Protocol: Isolation & Purification
When 4-fluoro-2,3,6,7-tetrahydro-1H-azepine is generated as an elimination product during the synthesis of 4,4-difluoroazepane, it must be carefully isolated if intended for use as a building block, or rigorously removed if the gem-difluoro compound is the target[3].
Step-by-Step Isolation Protocol:
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Reaction Quench: Upon completion of the DAST-mediated fluorination of azepan-4-one in DCM, cool the reaction to -78°C. Slowly quench with saturated aqueous NaHCO3 to neutralize excess DAST and HF byproducts. Causality: Rapid quenching at room temperature causes exothermic HF release, which can degrade the fragile vinylic fluorine bond.
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Phase Separation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Chromatographic Separation: The crude mixture contains both 4,4-difluoroazepane and 4-fluoro-2,3,6,7-tetrahydro-1H-azepine. Because the vinylic fluorine imparts a different dipole moment than the gem-difluoro group, they can be separated via silica gel flash chromatography.
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Eluent System: Use a gradient of Hexanes/Ethyl Acetate (containing 1% Triethylamine to prevent streaking of the secondary amine).
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Elution Order: The less polar 4,4-difluoroazepane typically elutes first, followed by the 4-fluoro-2,3,6,7-tetrahydro-1H-azepine.
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Verification: Confirm the identity of the isolated fractions using 19 F NMR. The target monofluoro-alkene will show a distinct single multiplet, lacking the characteristic geminal F-F coupling seen in the difluoro product[3].
